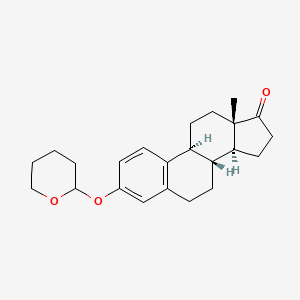

Estrone THP Ether

Description

Overview of Protecting Group Strategies in Complex Molecule Synthesis

The synthesis of complex organic molecules, such as natural products and pharmaceuticals, often requires a multi-step approach where various functional groups on a single molecule must be addressed in a specific sequence. numberanalytics.comsolubilityofthings.com Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting under certain conditions. numberanalytics.comnumberanalytics.com This strategy is fundamental to achieving high yields and selectivity in intricate synthetic pathways. solubilityofthings.comnumberanalytics.com

Key considerations in a successful protecting group strategy include:

Stability: The protecting group must be stable under the reaction conditions required for transformations at other sites of the molecule. numberanalytics.com

Ease of Installation and Removal: The protection and subsequent deprotection steps should be high-yielding and straightforward, ideally using readily available and inexpensive reagents. bham.ac.uk

Orthogonality: In molecules with multiple functional groups requiring protection, orthogonal protecting groups are employed. These are groups that can be removed selectively under different conditions without affecting each other. numberanalytics.combham.ac.uk

Minimal Introduction of Complexity: A good protecting group should not introduce significant additional complexity, such as new stereogenic centers that could lead to mixtures of diastereomers. bham.ac.uk

The use of protecting groups is exemplified in the synthesis of numerous complex molecules, including the antibiotic Erythromycin A, where a variety of protecting groups were used to manage the reactivity of its many functional groups. numberanalytics.com

Significance of the Tetrahydropyranyl Moiety in Estrone (B1671321) Chemical Modifications

Estrone is a primary estrogen hormone featuring a steroidal backbone with a phenolic hydroxyl group at the C-3 position and a ketone at the C-17 position. lkouniv.ac.in The phenolic hydroxyl group is acidic and nucleophilic, making it reactive under various conditions. bham.ac.uk To perform selective modifications at other positions of the estrone molecule, this hydroxyl group must often be protected.

The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols and phenols, including the phenolic hydroxyl of estrone. organic-chemistry.orgresearchgate.net It is formed by the acid-catalyzed reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP). total-synthesis.comwikipedia.org This protection strategy offers several advantages in the context of estrone chemistry:

Stability: THP ethers are stable to a wide range of non-acidic reagents, including strongly basic conditions, organometallics, hydrides, and alkylating and acylating reagents. organic-chemistry.orgresearchgate.net This robustness allows for a broad scope of subsequent chemical transformations on the estrone scaffold.

Controlled Deprotection: The THP group can be readily removed under acidic conditions to regenerate the original hydroxyl group. organic-chemistry.orgtotal-synthesis.com This is typically achieved through acidic hydrolysis. organic-chemistry.org

The formation of Estrone THP Ether involves the reaction of estrone with DHP in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), in a solvent like dichloromethane (B109758). vulcanchem.com The THP ether linkage allows for selective deprotection, enabling strategic functionalization of the steroid backbone. vulcanchem.com For instance, the protection of the 3-hydroxyl group as a THP ether allows for selective reactions at the 17-keto group.

A notable aspect of THP ether formation is the introduction of a new chiral center at the C-2' position of the tetrahydropyranyl ring, which can result in a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.orgresearchgate.net In the case of estrone, this leads to the formation of two diastereomers of this compound. researchgate.net While this can complicate analysis, it does not typically hinder the utility of the THP group as a protective moiety. wikipedia.orgresearchgate.net

The deprotection of THP ethers is usually carried out via acidic hydrolysis. organic-chemistry.org For example, treatment with acetic acid in a mixture of THF and water, or with pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol (B145695) are common methods. wikipedia.org Milder, non-aqueous methods have also been developed, such as using lithium chloride in a mixture of water and DMSO at 90°C. acs.org

The strategic use of the THP ether protecting group has been instrumental in the synthesis of various estrone derivatives and other complex steroidal molecules. nih.govnih.govgoogleapis.com It allows chemists to navigate the intricate reactivity of the steroidal framework and achieve the desired chemical modifications with precision and control.

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H30O3 |

|---|---|

Poids moléculaire |

354.5 g/mol |

Nom IUPAC |

(8R,9S,13S,14S)-13-methyl-3-(oxan-2-yloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C23H30O3/c1-23-12-11-18-17-8-6-16(26-22-4-2-3-13-25-22)14-15(17)5-7-19(18)20(23)9-10-21(23)24/h6,8,14,18-20,22H,2-5,7,9-13H2,1H3/t18-,19-,20+,22?,23+/m1/s1 |

Clé InChI |

QOSNUXWKMAFZHA-TYZGACFUSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC5CCCCO5 |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5CCCCO5 |

Origine du produit |

United States |

Synthetic Methodologies for Estrone Tetrahydropyranyl Ethers

Formation of Estrone-Derived Tetrahydropyranyl Ethers

The addition of a tetrahydropyranyl group to the hydroxyl function of estrone (B1671321) is a common and effective method for its protection. asianpubs.org This stability is particularly useful in multi-step syntheses where the steroid backbone needs to undergo various transformations. vulcanchem.com The THP ether linkage can be selectively cleaved under acidic conditions to regenerate the original hydroxyl group. vulcanchem.com

Acid-Catalyzed Tetrahydropyranylation of Estrone Hydroxyl Groups

The most prevalent method for the synthesis of estrone THP ether is the acid-catalyzed reaction of estrone with 3,4-dihydropyran. This reaction can be catalyzed by a variety of acids, including Brønsted acids, Lewis acids, and heterogeneous catalysts. The general mechanism involves the protonation of DHP by the acid catalyst, followed by nucleophilic attack of the estrone's hydroxyl group.

Brønsted acids are effective catalysts for the tetrahydropyranylation of alcohols and phenols. rsc.org Commonly used Brønsted acids for this purpose include p-toluenesulfonic acid (p-TSA) and pyridinium (B92312) p-toluenesulfonate (PPTS). acs.orgnih.gov

p-Toluenesulfonic acid (p-TSA): This is a widely used, strong organic acid for this transformation. For instance, estrone can be reacted with DHP in dichloromethane (B109758) using a catalytic amount of p-TSA to yield the corresponding THP ether. vulcanchem.comcdnsciencepub.com Compared to PPTS, p-TSA is a more efficient catalyst, leading to a faster reaction rate. nih.gov

Pyridinium p-toluenesulfonate (PPTS): PPTS is considered a milder and efficient catalyst for tetrahydropyranylation. acs.orgsigmaaldrich.com It is particularly useful when dealing with acid-sensitive substrates. acs.org While effective, reactions catalyzed by PPTS may require heating to achieve completion. nih.gov

Table 1: Brønsted Acid Catalyzed Tetrahydropyranylation of Hydroxyl Groups

| Catalyst | Substrate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Estrone | Dichloromethane | Ambient temperature, 2-4 hours | Not specified | vulcanchem.com |

| Pyridinium p-toluenesulfonate (PPTS) | Alcohols | Dichloromethane | Not specified | Not specified | acs.org |

| p-Toluenesulfonic acid (p-TSA) | Fmoc-Trp-OH | Dichloromethane | Room temperature, 2.5 hours | 82% | nih.gov |

Lewis acids have also been employed as catalysts for the formation of THP ethers, often offering mild reaction conditions and high yields.

Bismuth triflate (Bi(OTf)₃): This catalyst is efficient for the tetrahydropyranylation of various alcohols and phenols under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org It is relatively non-toxic and insensitive to small amounts of moisture. organic-chemistry.orgorganic-chemistry.org Bismuth triflate has been successfully used to protect secondary hydroxyl groups in steroids like cholesterol. nih.gov

Cerium(III) chloride heptahydrate/sodium iodide system (CeCl₃·7H₂O/NaI): This system provides a mild, environmentally friendly, and highly chemoselective method for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org The reaction proceeds efficiently at room temperature. organic-chemistry.org

Table 2: Lewis Acid Catalyzed Tetrahydropyranylation of Hydroxyl Groups

| Catalyst | Substrate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Bismuth triflate | Alcohols/Phenols | Solvent-free | Room temperature | High | organic-chemistry.orgorganic-chemistry.org |

| CeCl₃·7H₂O/NaI | Alcohols/Phenols | Solvent-free | Room temperature | Excellent | organic-chemistry.org |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. organic-chemistry.orgconicet.gov.ar

Silica-supported perchloric acid (HClO₄-SiO₂): This solid-supported catalyst provides a simple and convenient protocol for the protection of hydroxyl groups as THP ethers under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org It is known for high yields, short reaction times, and its reusable nature. organic-chemistry.org

Zeolite H-beta: This zeolite acts as an effective acid catalyst for both the protection of alcohols as THP ethers and their subsequent deprotection. organic-chemistry.org Its key advantages include short reaction times, mild conditions, high yields, and the ability to be recycled. organic-chemistry.org

Table 3: Heterogeneous Catalyzed Tetrahydropyranylation of Hydroxyl Groups

| Catalyst | Substrate | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Silica-supported perchloric acid (HClO₄-SiO₂) | Alcohols/Phenols | Solvent-free | Room temperature | High yield, short reaction time, reusable | organic-chemistry.org |

| Zeolite H-beta | Alcohols | Not specified | Mild conditions | High yield, short reaction time, recyclable catalyst | organic-chemistry.org |

Utilization of Lewis Acid Catalysts (e.g., bismuth triflate, cerium(III) chloride heptahydrate/sodium iodide system)

Advanced Synthetic Techniques for Tetrahydropyranyl Ether Formation

Modern synthetic methods, such as microwave-assisted synthesis, have been applied to accelerate the formation of THP ethers.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times in organic synthesis. researchgate.net In the context of steroid chemistry, microwave-assisted Claisen-Schmidt condensation has been used to synthesize derivatives of estrone. researchgate.net Microwave-assisted methods have also been employed for the synthesis of novel ring D-condensed pyrazolines in the estrone series, showcasing the utility of this technology in modifying the estrone framework. nih.gov While not specifically detailed for the direct tetrahydropyranylation of estrone in the provided context, the application of microwave assistance to other reactions involving estrone suggests its potential for accelerating this protection step as well. researchgate.netnih.gov

Regioselective Tetrahydropyranyl Ether Formation in Polyhydroxylated Estrogens

In estrogens with more than one hydroxyl group, such as estradiol (B170435), regioselective protection is crucial for targeted chemical modifications. For instance, in the synthesis of [16,15-c]-pyrazole derivatives of estradiol, the 17β-hydroxyl group was selectively protected as a tetrahydropyranyl ether before further reactions were carried out. nih.gov This selective protection allows for chemical manipulation at other positions of the steroid nucleus. The phenolic hydroxyl group at C-3 of estrogens is generally more acidic and sterically accessible than other hydroxyl groups, often allowing for its selective protection under carefully controlled conditions. However, in some cases, both hydroxyl groups in estradiol may be protected, as seen in the synthesis of certain biotinylated derivatives where estradiol-3,17β-di-tetrahydropyranyl ether is an intermediate. nih.gov The ability to achieve regioselective protection is a key strategy in the synthesis of complex steroidal compounds. nih.gov

Stereochemical Outcomes of Tetrahydropyranylation

The protection of the phenolic 3-hydroxyl group of estrone via reaction with 3,4-dihydropyran (DHP) introduces a new stereocenter at the C-2' position of the tetrahydropyranyl (THP) ring. Since estrone is an enantiomerically pure chiral molecule, this reaction results in the formation of a mixture of diastereomers, specifically the 2'(R) and 2'(S) isomers of estrone 3-tetrahydropyranyl ether. nih.govcore.ac.uk The creation of this diastereomeric mixture is a critical consideration in synthetic sequences involving estrone, necessitating methods for separation and characterization.

Diastereomeric Mixture Formation and Chromatographic Separation

The acid-catalyzed addition of the estrone 3-hydroxyl group to the double bond of dihydropyran is not stereoselective, leading to the production of two diastereomers. nih.gov The resulting product is a mixture of the (2'R)- and (2'S)-estrone-3-THP ethers.

The separation of these diastereomers is essential for unambiguous characterization and for stereocontrolled subsequent reactions. Research has demonstrated that the separation of the diastereomeric mixture of estrone 3-THP ether can be accomplished through physical methods. Specifically, crystallization has been successfully employed to separate the 2'(R) and 2'(S) isomers. nih.gov Additionally, chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography are standard and effective methods for separating diastereomeric mixtures, often relying on the slight differences in polarity between the isomers. nih.govscispace.comrsc.org

Table 1: Separation Methods for this compound Diastereomers

| Method | Description | Reference |

|---|---|---|

| Crystallization | Exploits differences in solubility and crystal lattice energy between the diastereomers to achieve separation from a solution. | nih.gov |

| Thin-Layer Chromatography (TLC) | A common analytical technique to monitor the separation of the diastereomers based on differential migration on a stationary phase. | nih.govrsc.org |

| Column Chromatography | A preparative method used to isolate the individual diastereomers by passing the mixture through a column packed with a stationary phase, such as silica (B1680970) gel. | scispace.com |

Spectroscopic Characterization of Diastereomers

Once separated, the individual 2'(R) and 2'(S) diastereomers of this compound can be unambiguously identified and characterized using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals that allow for the differentiation of the two isomers.

In ¹³C NMR spectroscopy of the separated diastereomers in a deuterated chloroform (B151607) (CDCl₃) solvent, the most significant and diagnostic signals are the doublets observed for the anomeric C-2' carbon of the THP ring and the aromatic C-4 carbon of the steroid's A-ring. nih.gov The chemical shifts of these specific carbons are uniquely influenced by the stereochemistry at the C-2' position, allowing for clear identification of each diastereomer. nih.gov

While ¹H NMR also shows differences, the distinction in ¹³C NMR is particularly clear for the 3-THP ether derivatives. nih.gov The table below summarizes the key ¹³C NMR signals used to identify the diastereomers of 3-tetrahydropyranyl ether derivatives.

Table 2: Characteristic ¹³C NMR Signals for Diastereomer Identification

| Carbon Atom | Spectroscopic Feature | Rationale for Differentiation | Reference |

|---|---|---|---|

| C-2' (Anomeric) | Appears as a distinct doublet in the mixture; resolves to a singlet for each separated isomer at a unique chemical shift. | The spatial orientation of the steroid backbone relative to the THP ring directly impacts the electronic environment of the anomeric carbon. | nih.gov |

| C-4 (Aromatic) | Appears as a distinct doublet in the mixture; resolves to a singlet for each separated isomer at a unique chemical shift. | The stereochemistry at C-2' influences the conformation and electronic shielding of the nearby aromatic C-4 carbon. | nih.gov |

Chemical Transformations and Reactivity of Estrone Tetrahydropyranyl Ethers

Cleavage and Deprotection Strategies for Tetrahydropyranyl Ethers

Acid-mediated hydrolysis is the most common method for the deprotection of THP ethers. organic-chemistry.org This process involves the treatment of the THP-protected estrone (B1671321) with an acid in the presence of water or an alcohol. The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to regenerate the phenolic hydroxyl group and produce 5-hydroxypentanal. vulcanchem.com

Various acidic conditions can be employed, ranging from mineral acids like hydrochloric acid (HCl) to weaker organic acids and acid resins. researchgate.nettandfonline.com For instance, kinetic studies have shown that the THP ether of estrone hydrolyzes with a half-life of 2.3 hours in 1M HCl at 25°C. vulcanchem.com Milder conditions, such as using pyridinium (B92312) p-toluenesulfonate (PPTS) in refluxing methanol, have also been utilized, although this can sometimes lead to the partial hydrolysis of other acid-sensitive protecting groups if present in the molecule. tandfonline.com The choice of acid and reaction conditions is crucial to ensure selective deprotection without affecting other parts of the steroid.

Table 1: Conditions for Acid-Mediated Deprotection of Estrone THP Ether

| Reagent(s) | Solvent(s) | Conditions | Observations | Reference(s) |

| 1M HCl | Aqueous | 25°C | Half-life of 2.3 hours. | vulcanchem.com |

| 6 N HCl | THF | Not specified | Used for deprotection of C-3 and C-17β bis-THP ethers. | acs.org |

| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Reflux | Can lead to partial hydrolysis of other protecting groups like TBDMS. | tandfonline.com |

| p-Toluenesulfonic acid (p-TSA) | Dichloromethane (B109758) | Not specified | Tried for deprotection but led to hydrolysis of ester bonds. | tandfonline.com |

| Acid resins (DOWEX, Amberlyst) | Not specified | Not specified | Resulted in hydrolysis of both THP and TBDMS groups, and ester bonds. | tandfonline.com |

Lewis acids offer an alternative, often milder, approach to THP ether deprotection. Trimethylsilyl (B98337) iodide (TMSI), generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), has proven effective for the soft deprotection of THP ethers on estradiol (B170435) derivatives. researchgate.net This method is particularly advantageous when dealing with molecules containing sensitive functional groups that are prone to dehydration under classical acidic conditions. researchgate.net For example, the deprotection of 3-tetrahydropyranyloxy-17α-aryl estradiols with TMSI in acetonitrile (B52724) or acetonitrile/THF/pentane mixtures proceeds in good yields without the undesirable side reaction of dehydration at the C-17 position. researchgate.net The reaction is thought to proceed through silylation of the hydroxyl groups, which may protect them from dehydration, followed by the cleavage of the THP ether. researchgate.net Other Lewis acids like bismuth triflate and aluminum triiodide have also been reported for the deprotection of THP ethers, offering solvent-free conditions or high chemoselectivity. organic-chemistry.orgresearchgate.net

Table 2: Lewis Acid-Mediated Deprotection of Estradiol THP Ethers

| Lewis Acid | Co-reagent(s) | Solvent(s) | Substrate | Yield | Reference(s) |

| Trimethylsilyl iodide (TMSI) | NaI, TMSCl | Acetonitrile | 3-THP-oxy-17α-(phenyl)estradiol | Good | researchgate.net |

| Trimethylsilyl iodide (TMSI) | NaI, TMSCl | Acetonitrile/THF/pentane | 3-THP-oxy-17α-(4-triazenophenyl)estradiol | Good | researchgate.net |

| Boron trifluoride etherate | Triethylsilane | Methylene (B1212753) chloride | 3,17β-Bis(hydroxy)-7α-(6-hexynyl)-estra-1,3,5(10)-trien-6-one THP ether | 75% | acs.org |

Oxidative methods provide another avenue for the removal of the THP protecting group. N-bromosuccinimide (NBS) has been used for the oxidative deprotection of THP ethers. organic-chemistry.org An environmentally friendly procedure utilizes NBS in the presence of β-cyclodextrin in water at room temperature. organic-chemistry.org This method is efficient and avoids the use of toxic reagents and anhydrous solvents. organic-chemistry.org The β-cyclodextrin is believed to activate the THP ether through hydrogen bonding, which facilitates hydrolysis and subsequent oxidation. organic-chemistry.org While this method is generally applicable, its specific use on this compound needs to be considered in the context of the potential for oxidation at other sites on the steroid nucleus, such as benzylic positions, which could be susceptible to radical bromination by NBS under certain conditions. Other oxidative systems, such as those involving manganese catalysts, have also been explored for the conversion of ethers to carbonyl compounds. researchgate.net

In the synthesis of complex, multifunctional molecules, the selective removal of one protecting group in the presence of others is a significant challenge. The THP ether of estrone is often used in concert with other protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, benzyl (B1604629) ethers, and various esters. tandfonline.comrsc.orgacs.org

Achieving selective deprotection of the THP group often relies on carefully controlled reaction conditions. For instance, while strong acidic conditions will cleave both THP and TBDMS ethers, milder reagents can differentiate between them. tandfonline.com It has been demonstrated that the THP group can be removed with pyridinium p-toluenesulfonate (PPTS) in refluxing methanol, though some hydrolysis of a C-3 TBDMS group can occur simultaneously. tandfonline.com In another example, the THP group at C-17 was removed before a final trifluoroacetic acid-mediated cleavage from a solid support to prevent the reactive species formed from the THP group from alkylating the C-2 position of the estradiol derivative. acs.org The choice of deprotection strategy is therefore highly dependent on the specific combination of protecting groups present in the molecule and the desired final product.

Oxidative Methods for THP Ether Deprotection (e.g., N-bromosuccinimide)

Derivatization Chemistry of THP-Protected Estrone Scaffolds

The protection of the C-3 hydroxyl group of estrone as a THP ether enables a wide range of derivatization reactions at other positions of the steroid. This allows for the synthesis of novel compounds with potential biological activities.

The C-7, C-16, and C-17 positions of the estrone scaffold are common sites for chemical modification.

C-7α Position: The introduction of substituents at the C-7α position is of significant pharmaceutical interest, as many of these derivatives exhibit potent biological activity. acs.org The synthesis of 7α-substituted estradiols often begins with THP-protected estrone. A common strategy involves the formation of an enolate at the C-6 position, followed by reaction with an electrophile. For example, the synthesis of 7α-alkylated estradiol derivatives has been achieved through a sequence involving the formation of a 6-keto intermediate from the THP-protected estradiol. acs.orgnih.gov This intermediate can then be alkylated at the C-7α position. acs.orgnih.gov

C-16 Position: The C-16 position can also be functionalized. For instance, the synthesis of 16-substituted estradiol derivatives often involves the initial protection of the C-3 hydroxyl as a THP ether. rsc.org This is followed by reactions such as the introduction of a methoxycarbonyl group at the C-16 position using sodium hydride and dimethylcarbonate. rsc.orgrsc.org Further reactions can then be carried out on this newly introduced functional group.

C-17 Position: The C-17 ketone of THP-protected estrone is a key site for various transformations. Nucleophilic additions of organometallic reagents, such as Grignard reagents or organolithium compounds, to the C-17 carbonyl are common. researchgate.netbeilstein-journals.org For example, the addition of aryllithiums to the C-17 carbonyl of protected estrone can be facilitated by activators like tetramethylethylenediamine (TMEDA) or boron trifluoride etherate (BF₃·OEt₂). researchgate.net This leads to the formation of 17α-substituted estradiol derivatives. The THP-protected C-3 hydroxyl remains intact during these reactions and can be deprotected in a subsequent step. researchgate.net

Introduction of Alkyne and Alkyl Moieties

The introduction of alkyne and alkyl groups to the this compound backbone is a key strategy for creating diverse steroid derivatives. These modifications often occur at the C-17 position, targeting the ketone functionality.

Alkynylation at the C-17 position is a common transformation. This is typically achieved by reacting the this compound with a lithium acetylide, generated in situ from an alkyne and a strong base like n-butyllithium (n-BuLi). For instance, the lithium acetylenide derived from a THP-protected propargyl alcohol can be added to the C-17 ketone to introduce an alkynyl side chain. researchgate.netmdpi.com This reaction proceeds stereoselectively, with the nucleophile attacking from the less hindered α-face of the steroid. mdpi.com

Another example involves the use of ethyl propiolate in the presence of lithium hexamethyldisilazide (LiHMDS) to introduce an ethynyl (B1212043) group with a carboxylate precursor at C-17. beilstein-journals.org This method has been successfully applied to estrone derivatives to create intermediates for spiro-γ-lactones. beilstein-journals.org

Detailed findings from various studies on the alkynylation of this compound are summarized below:

| Starting Material | Reagent(s) | Product Description | Yield | Reference(s) |

| This compound derivative | HC≡CCH2OTHP, n-BuLi, THF | 17α-(3-hydroxyprop-1-yn-1-yl)estradiol derivative | 75% | researchgate.net |

| This compound derivative | Ethyl propiolate, LiHMDS, THF | 17α-(ethoxycarbonyl)ethynyl estradiol derivative | 94% | beilstein-journals.org |

| TBDMS-protected Estrone | HC≡C(CH2)2OTHP, n-BuLi, THF | 17α-(4-hydroxybut-1-yn-1-yl)estradiol derivative | Not specified | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

While direct alkylation at C-17 of the ketone is less common than alkynylation, alkyl groups can be introduced through various synthetic routes starting from estrone derivatives. For example, a Grignard reaction can be used to introduce alkyl or aryl groups at the C-17 position. mdpi.com In some cases, the C-17 ketone of an estrone derivative is first converted to a different functional group, which then facilitates alkylation.

Formation of Spiro-Heterocyclic Derivatives

The this compound framework is a versatile starting point for the synthesis of spiro-heterocyclic derivatives, which are of significant interest in medicinal chemistry. beilstein-journals.org These reactions typically involve the C-17 ketone as an electrophilic center.

The synthesis of spiro-γ-lactones at the C-17 position of estrone has been achieved through multi-step sequences. A common strategy involves the initial alkynylation of the C-17 ketone. For example, Poirier's group reported a synthesis starting with the nucleophilic addition of the anion of THP-protected propargyl ether to a 7α-alkanamidoestrone derivative, affording the corresponding alkyne in 75% yield. researchgate.netbeilstein-journals.org Subsequent catalytic hydrogenation of the alkyne, followed by deprotection of the THP group and oxidation of the resulting primary alcohol, leads to the formation of the spiro-γ-lactone. researchgate.net

Another route involves the reaction of a 17-ketosteroid with the lithium derivative of ethyl propiolate. beilstein-journals.org The resulting adduct undergoes catalytic hydrogenation to reduce the triple bond, followed by acid-mediated hydrolysis and cyclization to yield the 17-spiro-γ-lactone. beilstein-journals.org

| Starting Material | Key Reagents | Intermediate Product | Final Product | Overall Yield | Reference(s) |

| 7α-Alkanamidoestrone derivative | 1. HC≡CCH2OTHP, n-BuLi 2. H2, Pd/C, Pd/CaCO3 3. Amberlyst-15®, Jones reagent | 17α-(3-hydroxypropyl)estradiol derivative | 17-Spiro-γ-lactone | 48% (over 3 steps) | researchgate.net |

| Estrone derivative | 1. Ethyl propiolate, LiHMDS 2. H2, 5% Pd/C 3. TsOH | 17α-(ethoxycarbonylethyl)estradiol derivative | 17-Spiro-γ-lactone | 88% (over 3 steps) | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

The synthesis of spiro-β-lactams from estrone derivatives often utilizes the Staudinger [2+2] ketene-imine cycloaddition. clockss.orgutrgv.edu While direct use of this compound is not explicitly detailed in the provided context, the general principle involves the reaction of a ketene (B1206846) with an imine derived from the C-17 ketone of a steroid. Research by Liu et al. described a one-pot procedure to construct spiro-β-lactams from enamides derived from dehydroepiandrosterone (B1670201) (DHEA), which shares the steroidal backbone. beilstein-journals.org This involved a cascade 4-endo N-cyclization/aerobic oxidation sequence. beilstein-journals.org

The formation of spiro-dihydrofurans at the C-17 position of estrone has been reported. One method involves the reaction of 17-oxosteroids with 1-methoxypropa-1,2-diene in the presence of n-BuLi, followed by treatment with t-BuOK and then acid to yield 17-spirodihydrofuran-3(2H)-ones. researchgate.net Another approach involves a one-pot reaction of the steroid with diethyl oxalate (B1200264) and sodium hydride to form 17-spiro-2H-furan-3-one derivatives. researchgate.net

Advanced Analytical Characterization in Estrone Tetrahydropyranyl Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Estrone (B1671321) THP Ether. The introduction of the THP group at the 3-hydroxyl position of estrone creates a new chiral center at the C-2' position of the THP ring, resulting in a mixture of (2'R)- and (2'S)-diastereoisomers. nih.gov This diastereomerism leads to signal doubling in both ¹H and ¹³C NMR spectra, which can be resolved and assigned using one- and two-dimensional NMR techniques. nih.govsci-hub.se

Comprehensive ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of Estrone THP Ether displays characteristic signals for both the steroidal backbone and the THP protecting group. The protons of the THP group typically appear as a complex multiplet between δ 3.4 and 4.0 ppm, corresponding to the H-2' and H-6' protons, and another multiplet between δ 1.5 and 1.8 ppm for the remaining methylene (B1212753) protons of the THP ring. vulcanchem.com Key signals from the steroid core include a sharp singlet for the C-18 methyl protons around δ 0.7–0.9 ppm and a singlet for the C-1 aromatic proton at approximately δ 5.7 ppm. vulcanchem.com The presence of diastereoisomers can cause slight variations in the chemical shifts of protons near the chiral centers, such as H-2', H-6', and even protons on the steroid's A-ring. nih.gov

Table 1: Selected ¹H NMR Chemical Shifts for this compound

| Proton Position | Chemical Shift (δ) ppm | Multiplicity |

| C-18 Methyl | ~0.8-0.9 | s |

| THP Methylenes | ~1.5-1.8 | m |

| H-2' and H-6' (THP) | ~3.4-4.0 | m |

| C-1 Aromatic | ~5.7 | s |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used. s = singlet, m = multiplet.

Detailed ¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, the carbonyl carbon at C-17 is a key downfield signal, appearing around 209.8 ppm. vulcanchem.com The introduction of the THP ether linkage is confirmed by the appearance of a signal for the anomeric carbon C-2' of the THP ring. The chemical shifts of the aromatic C-4 carbon and the anomeric C-2' carbon are particularly useful for identifying the diastereoisomers. nih.gov The C-3 carbon, now linked to the THP ether, shows a characteristic shift to approximately 73.5 ppm. vulcanchem.com The diastereomers of the 3-tetrahydropyranyl ether derivatives can be distinguished by the doublet signals of the anomeric C-2' and the aromatic C-4 carbons in a CDCl3 solvent. nih.gov

Table 2: Selected ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Chemical Shift (δ) ppm | Assignment |

| C-18 | ~14 | Methyl |

| C-17 | ~209.8 | Ketone |

| C-3 | ~73.5 | THP-O-CH |

| C-1 | ~126.4 | Aromatic CH |

| C-2' (anomeric) | - | - |

| C-4 | - | Aromatic C |

Note: Chemical shifts are approximate and can vary. Specific shifts for C-2' and C-4 can distinguish diastereoisomers.

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the this compound molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. vulcanchem.com

COSY experiments establish proton-proton coupling relationships, helping to trace the connectivity within the steroid rings and the THP group.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

These 2D techniques have been successfully used to achieve complete ¹H and ¹³C NMR assignments for this compound. vulcanchem.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns, which provides further structural confirmation.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound. This technique is crucial for confirming the molecular identity of the synthesized compound. For instance, the molecular ion peak can be analyzed to confirm it aligns with the expected molecular formula. researchgate.net Fragmentation patterns observed in HRMS can also confirm the presence of the THP group, often showing a characteristic cleavage of this moiety. vulcanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches in Steroid Derivatization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of steroids, including derivatives like this compound. nih.gov This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. In the context of steroid analysis, derivatization is often employed to enhance ionization efficiency and improve detection limits. thermofisher.comnih.gov

For the analysis of estrogens and their derivatives, derivatization to form dansyl derivatives is a common strategy. thermofisher.comnih.gov The derivatized molecules are then separated by LC and detected by MS/MS. This approach allows for the quantification of low concentrations of steroids in complex biological matrices. nih.gov The use of stable isotope-labeled internal standards is a common practice in LC-MS/MS to ensure accurate quantification. nih.govmedrxiv.org The chromatographic separation is typically achieved on a reversed-phase column. medrxiv.org Tandem mass spectrometry, often using a triple quadrupole mass spectrometer, provides high specificity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and internal standard. nih.govmedrxiv.org This methodology is instrumental in clinical and research settings for the precise measurement of steroid profiles. nih.gov

Biomolecular Interaction Studies of Estrone Tetrahydropyranyl Ether Derivatives in Vitro

Exploration of Interactions with Other Estrogen-Binding Proteins (e.g., protein disulfide isomerase)

Besides the classical estrogen receptors, estrogens and their derivatives can interact with other cellular proteins. One such protein identified as having a high affinity for 17β-estradiol (E₂) is protein disulfide isomerase (PDI). nih.gov PDI is a 57-kDa protein primarily located in the endoplasmic reticulum, where it functions as a catalyst for protein folding. plos.org

Studies have shown that PDI can serve as a high-capacity intracellular binding protein for E₂. nih.gov This interaction allows PDI to act as an intracellular reservoir for estrogenic hormones, potentially modulating their availability and, consequently, their biological actions within the cell. plos.orgnih.gov The binding of E₂ to PDI can increase the concentration and accumulation of the hormone in live cells and reduce its rate of metabolic breakdown. nih.gov

The E₂-binding site on human PDI has been investigated through biochemical methods and computational modeling. plos.org It was determined that the binding activity is associated with the b-b' domain combination of the PDI protein. The binding site itself is located in a hydrophobic pocket formed mainly by the b' domain and partially by the b domain. A critical interaction for this binding is a hydrogen bond formed between the 3-hydroxyl group of the estrogen molecule and the His256 residue of the PDI protein. plos.org This detailed structural understanding of the E₂-binding site on PDI provides a basis for designing novel molecules that could potentially modulate PDI activity. plos.org

Computational Methodologies Applied to Estrone Tetrahydropyranyl Ether Analogues

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.org In the context of estrone (B1671321) THP ether analogues, docking studies are crucial for understanding their interactions with biological targets, such as estrogen receptors (ERα and ERβ) and enzymes involved in estrogen metabolism like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and aromatase. semanticscholar.orgscirp.org

Researchers utilize molecular docking to predict the binding affinity and mode of interaction of novel estrone derivatives. For instance, studies on C-ring oxidized estrone acetate (B1210297) derivatives revealed that these compounds generally exhibit a lower affinity for ERα compared to estrone and 17β-estradiol. mdpi.com This is a significant finding as it suggests a potential reduction in estrogenic action, a desirable trait for developing anticancer agents. mdpi.com

Docking studies have also been instrumental in the development of hybrid molecules. For example, the docking of estrone-coumarin derivatives has identified potential inhibitors of both aromatase and 17β-HSD1. scirp.org The steroidal portion of these hybrids was found to form key interactions with amino acid residues in the active sites of these enzymes, such as Met374 in aromatase and Tyr155 in 17β-HSD1. scirp.org

The binding energy, a key output of docking simulations, provides a quantitative measure of the stability of the ligand-receptor complex. For example, computational analysis of a biotinylated derivative of 17β-estradiol, synthesized from 6-keto-estradiol-3,17β-di-tetrahydropyranyl ether, showed that it binds to human ERα with a binding energy comparable to known modulators like ICI-182,780 and raloxifene. nih.gov

| Ligand | Binding Energy (ΔE_binding, kcal/mol) |

|---|---|

| Raloxifene (RAL) | -15.8 |

| ICI-182,780 | -12.9 |

| Compound 7 (Biotinylated E2 analog) | -13.5 |

Binding energy was calculated using the equation: ΔE_binding = E_complex − (E_ligand + E_ERα). nih.gov

Conformational Analysis and Molecular Dynamics Simulations

MD simulations have been employed to study the stability of ligand-receptor complexes predicted by docking. For example, simulations of diphenyl ether pesticide metabolites with thyroid hormone receptor beta (TRβ) have shown strong and stable interactions, suggesting their potential as endocrine disruptors. researchgate.net These simulations analyze parameters like root-mean-square deviation (RMSD) and the number of hydrogen bonds over the simulation period to assess the stability of the complex. researchgate.net

In the study of the estrogen receptor alpha (ERα) ligand-binding domain, MD simulations have elucidated the critical role of specific amino acid residues, such as His524, in maintaining the active conformation of the receptor upon ligand binding. nih.gov Such simulations can reveal the sequence of events leading to the activation or inactivation of the receptor, providing insights into the mechanism of action of selective estrogen receptor modulators (SERMs). nih.gov

The application of MD simulations extends to understanding ligand unbinding pathways. Techniques like τ-Random Acceleration Molecular Dynamics (τRAMD) have been used to characterize how agonists and antagonists exit the binding pocket of receptors, which can aid in the design of molecules with desired residency times.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. mdpi.com These methods are used to calculate various molecular descriptors that correlate with the reactivity and interaction capabilities of estrone THP ether analogues.

DFT calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. researchgate.net

In the context of collector molecules for flotation, which can be structurally related to ester derivatives, DFT has been used to calculate properties like frontier orbital energy, atomic charge, and electrostatic potential to understand their interaction with minerals. mdpi.com Similarly, for estrone analogues, these calculations can help in understanding their interaction with the amino acid residues in the receptor's binding site.

Strategic Applications in Complex Organic Synthesis

Role as a Temporary Protecting Group in Multi-Step Stereoselective Syntheses

The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols and phenols due to its stability under a variety of reaction conditions, including those involving strong bases, organometallic reagents, hydrides, and alkylating agents. scielo.br It is, however, readily cleaved under acidic conditions, providing a convenient method for deprotection. tandfonline.com In the context of estrone (B1671321), the 3-hydroxyl group is protected as a THP ether, forming Estrone THP ether. This acetal (B89532) formation temporarily masks the acidic proton and nucleophilicity of the phenol (B47542), enabling chemists to perform reactions on other parts of the steroid skeleton with high selectivity.

A significant aspect of using the THP group is the introduction of a new chiral center, which can lead to a mixture of diastereomers. scielo.br However, this is often inconsequential as the stereocenter is removed upon deprotection. The primary strategic advantage lies in directing reactivity. For instance, after protection of the 3-OH group of an androstane (B1237026) derivative (a related steroid) as a THP ether, the 17-keto group can be selectively alkylated with a lithium acetylide. nih.gov This attack occurs preferentially from the less sterically hindered alpha face of the steroid. nih.gov

In the synthesis of 17-spirolactone steroids, the THP group plays a crucial role. Starting from a 7α-alkanamidoestrone derivative, a nucleophilic addition is performed using the anion of THP-protected propargyl ether. researchgate.netbeilstein-journals.org This addition to the 17-carbonyl occurs stereoselectively. researchgate.netbeilstein-journals.org Following this key step, the resulting alkyne is hydrogenated, and the THP protecting group is cleaved with an acid resin like Amberlyst-15®, before a final oxidation and cyclization yields the target spirolactone. researchgate.net The THP group is essential for the success of the initial stereoselective addition, preventing interference from the phenolic hydroxyl and ensuring the stability of the propargyl ether reagent.

The following table summarizes representative transformations where this compound or related steroidal THP ethers are used to achieve stereoselectivity.

| Starting Material | Reaction | Key Reagent(s) | Protected Group(s) | Outcome | Reference(s) |

| 7α-Alkanamidoestrone derivative | Nucleophilic Addition | Anion of THP propargyl ether | 17-carbonyl (reacts), 3-OH (pre-functionalized) | Stereoselective formation of 17α-alkyne | researchgate.netbeilstein-journals.org |

| Epi-androsterone | Alkylation | Lithium acetylide of 2-(3-butynyloxy)-tetrahydro-2H-pyran | 3β-OH (as THP ether) | Stereoselective attack on 17-carbonyl from α-face | nih.gov |

| 16α-Bromoethyl androstane derivative | Protection | Dihydropyran (DHP), p-TSA | 17β-OH (as THP ether) | Allows for subsequent azide (B81097) substitution at the bromoethyl side chain | researchgate.net |

| 3-tert-Butyldimethylsilyloxy-16α-allyl-estra-1,3,5(10)-trien-17-one | Reduction & Protection | LiAlH₄, then DHP, p-TSA | 17β-OH (as THP ether) | Selective protection of the newly formed 17β-OH post-reduction | acs.org |

Synthesis of Bioconjugate Probes and Affinity Ligands for Biochemical Research

This compound and its derivatives are valuable precursors in the synthesis of bioconjugate probes and affinity ligands. These specialized molecules are designed to interact with biological targets, such as receptors and enzymes, and are used to study, isolate, and visualize these targets. The THP protecting group is instrumental in these syntheses, as it allows for the introduction of linker arms and reporter groups (like biotin (B1667282) or fluorophores) onto the steroid scaffold without unintended reactions at the phenolic C-3 position.

A notable example is the synthesis of a biotinylated derivative of 17β-estradiol designed as a high-affinity ligand for estrogen receptors (ERs). nih.gov The synthesis starts from 6-keto-estradiol, where both the 3- and 17β-hydroxyl groups are protected as THP ethers. nih.gov This bis-protected intermediate, 6-keto-estradiol-3,17β-di-tetrahydropyranyl ether, undergoes a series of reactions to install a long side-chain at the C-7α position, which is then functionalized with biotin. nih.gov The THP groups are stable throughout this multi-step sequence and are removed in one of the final steps using a mild acidic solution to yield the target affinity ligand. nih.gov This ligand was shown to effectively bind to human ERα and was used to identify other high-affinity E2-binding proteins from cell lysates. nih.gov

The THP group is also employed in the synthesis of fluorescent probes for the ER. In one strategy, a phenol on a non-steroidal scaffold designed to be a photofluorogenic ligand was protected as a THP ether. acs.org This allowed for subsequent manipulations, with the acid-labile THP group being conveniently cleaved during a later acid-catalyzed cyclodehydration step. acs.org In another approach, while the estrone 3-OH was protected with a different group (methoxymethyl ether), a key reagent, 3-butyn-1-ol (B147353) THP ether, was used to introduce an alkyne side chain at the 17α-position. jst.go.jp This highlights the versatility of the THP group in protecting hydroxyls on various components of a reaction. However, the robustness of the THP group can be challenged; in the synthesis of certain prodigiosene-estradiol conjugates, the THP group, along with TBS and TMS, was found to be unsuitable for the specific reaction conditions required for functionalization. core.ac.uk

| Probe/Ligand Type | Precursor | Key Synthetic Step Involving THP Ether | Purpose of Probe/Ligand | Reference |

| Biotinylated Affinity Ligand | 6-keto-estradiol-3,17β-di-tetrahydropyranyl ether | Protection of 3-OH and 17β-OH during side-chain installation at C-7α | Isolation and study of estrogen receptors and other E2-binding proteins | nih.gov |

| Fluorescent Ligand | Estrone 3-MOM ether | Reaction with 3-butyn-1-ol THP ether to install a side chain | Development of a fluorescent binding assay for estrogen receptor-ligand interactions | jst.go.jp |

| Photofluorogenic Ligand | Phenolic precursor | Protection of a phenol as a THP ether to allow other transformations | Development of fluorescent probes for visualizing the estrogen receptor | acs.org |

| BODIPY-Estrone Conjugate | Estrone | Sonogashira reaction and Michael addition to create alkyne/azide handles for click chemistry | Synthesis of fluorescent-labeled estrone for biological assays | mdpi.com |

Precursors for Novel Steroidal Structures with Potential Biological Activities

The modification of the estrone skeleton can lead to novel compounds with significant biological activities, including potential as therapeutic agents. This compound is a key starting point for many of these synthetic endeavors, providing a stable, protected version of the A-ring phenol that allows for extensive and selective modifications elsewhere on the molecule.

One important class of compounds derived from estrone are the 7α-substituted estradiol (B170435) derivatives, which are known to act as pure estrogen receptor antagonists. acs.org The synthesis of these molecules often begins with an estradiol derivative where the hydroxyl groups at C-3 and C-17β are both protected as THP ethers. This intermediate, 3,17β-Bis(tetrahydropyranyloxy)-estra-1,3,5(10)-trien-6-one, can be alkylated at the C-7α position. acs.org For example, reaction with 6-iodo-1-hexyne introduces a hexynyl side chain. acs.org The THP groups are then removed with hydrochloric acid in tetrahydrofuran (B95107) to yield the 6-keto intermediate, which can be further reduced to the target 7α-substituted estradiol. acs.org

This compound analogues are also precursors to spiro-steroidal structures. The synthesis of 17-spiro-γ-lactones, which have shown inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), utilizes THP protection. researchgate.netbeilstein-journals.org In a key step, the anion of THP-protected propargyl ether is added stereoselectively to the 17-ketone of an estrone derivative. researchgate.netbeilstein-journals.org The THP group is critical here, as it protects the hydroxyl on the incoming nucleophile. After subsequent hydrogenation, the THP group is removed under acidic conditions, and the resulting primary alcohol is oxidized to a carboxylic acid, which then undergoes intramolecular cyclization to form the spirolactone at C-17. researchgate.net

The table below outlines the transformation of THP-protected estrone derivatives into novel steroidal structures.

| Target Structure Class | THP-Protected Intermediate | Key Transformation | Deprotection Condition | Resulting Biological Activity | Reference(s) |

| 7α-Substituted Estradiols | 3,17β-Bis(tetrahydropyranyloxy)-estra-1,3,5(10)-trien-6-one | Alkylation at C-7α with an iodoalkyne | 6 N HCl in THF | Estrogen Receptor Antagonists | acs.org |

| 17-Spiro-γ-lactones | 7α-Alkanamidoestrone derivative reacted with THP propargyl ether | Stereoselective nucleophilic addition to the 17-carbonyl | Amberlyst-15® resin | 17β-HSD2 Inhibition | researchgate.netbeilstein-journals.org |

| 17-Spiro-δ-lactones | 3β-THP-ether of epi-androsterone | Alkylation of 17-carbonyl with the lithium acetylide of a THP-protected butynol | p-TSA in MeOH (selective hydrolysis) | 17β-HSD Inhibition | nih.gov |

Integration into Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-phase organic synthesis (SPOS) is a powerful technique for rapidly generating libraries of related compounds for drug discovery and other applications. The strategy involves anchoring a starting material to an insoluble polymer support (resin), performing a series of reactions on the support-bound molecule, and finally cleaving the desired product from the resin. The use of a THP ether linkage has been explored as a method to attach steroidal compounds to solid supports.

In principle, the phenolic hydroxyl of estrone can be linked to a resin functionalized with dihydropyran (DHP), forming a resin-bound THP ether. This acid-labile linkage allows for the release of the final product from the support under mild acidic conditions. Research has shown that steroids like epiandrosterone (B191177) can be successfully attached to a Merrifield resin via a THP linker and subsequently cleaved using p-toluenesulfonic acid (p-TSA). acs.org Similarly, a THP resin, prepared from the Merrifield resin, was effectively used in the solid-phase synthesis of anilinogeraniols, where cleavage was achieved with pyridinium (B92312) p-toluenesulfonate (PPTS). scielo.br

However, the application of this methodology to estrone itself has met with mixed success. In one study aimed at creating libraries of estradiol derivatives, the THP ether linker was deemed "inappropriate." acs.org The researchers found that the cleavage reaction was consistently accompanied by a significant amount of impurities, complicating purification. acs.org This suggests that while the THP linkage is a viable acid-labile strategy, its success can be highly dependent on the specific steroid scaffold and the reaction sequences employed, potentially leading to undesired side reactions or incomplete cleavage. This contrasts with other linkers, such as photolabile ones, which were found to be more suitable in that particular study. acs.org

| Resin/Linker Type | Steroid Attached | Attachment/Cleavage Conditions | Outcome | Reference |

| THP linker on Merrifield Resin | Epiandrosterone | Cleavage: p-TSA, 1-butanol/1,2-dichloroethane | Successful attachment and mild cleavage | acs.org |

| Dihydropyranyl (DHP) Resin | Estrone | Attachment: PPTS, ClCH₂CH₂Cl; Cleavage: PPTS, 1-butanol:ClCH₂CH₂Cl | Found to be inappropriate; cleavage resulted in significant impurities | acs.org |

| THP Resin (from Merrifield) | 8-oxo-geraniol | Attachment: PPTS; Cleavage: DCE/MeOH/PPTS | Successful SPOS of anilinogeraniols | scielo.br |

| Diethylsilyloxy Linker | 16α-(azidoethyl)-androstane-3β,17β-diol | Attachment: Imidazole; Cleavage: TBAF | Successful SPOS of androstane derivatives (Note: 17β-OH was THP protected in solution phase prior to loading) | researchgate.net |

Q & A

Q. How can researchers effectively visualize complex estrone-THP datasets for peer-reviewed publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.